
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is a brominated phenolic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol typically involves the bromination of phenolic precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to achieve the desired level of bromination and ensure the correct positioning of bromine atoms on the phenolic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of bromine atoms or the conversion of phenolic groups to other functional groups.
Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or functionalized phenolic compounds.
科学的研究の応用
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, or cellular structures. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, disruption of cellular membranes, or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenolic compound with similar reactivity but fewer bromine atoms.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework but similar bromination pattern.
Pentabromophenol: A highly brominated phenol with distinct chemical properties and applications.
Uniqueness
3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is unique due to its specific arrangement of bromine atoms and the presence of both dibromomethoxy and tetrabromophenoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
671786-50-8 |
|---|---|
分子式 |
C13H6Br6O3 |
分子量 |
689.6 g/mol |
IUPAC名 |
3-(dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol |
InChI |
InChI=1S/C13H6Br6O3/c14-5-4-8(10(16)11(17)9(5)15)21-12-6(20)2-1-3-7(12)22-13(18)19/h1-4,13,20H |
InChIキー |
HMNJOPXNRANRRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
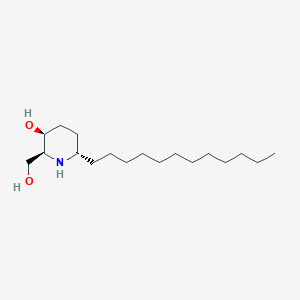

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
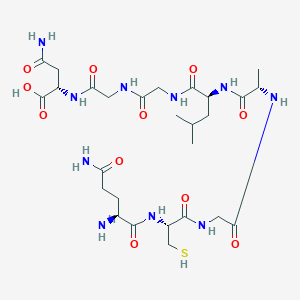
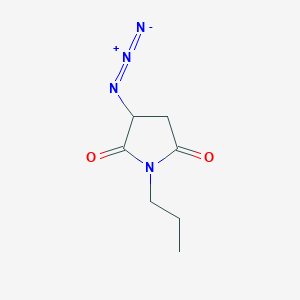
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
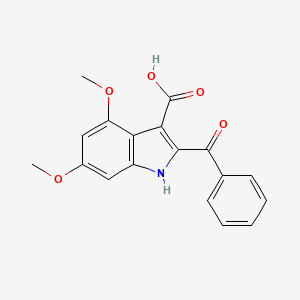
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
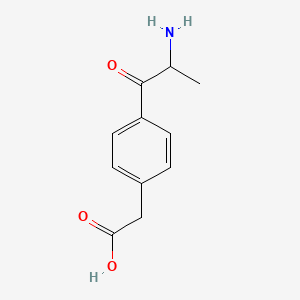
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
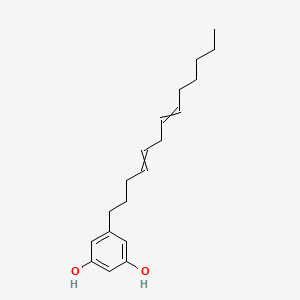
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
